3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a tetrahydropyran moiety through a urea linkage.
Preparation Methods
The synthesis of 3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the formation of the urea linkage with the tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the urea linkage, depending on the reaction conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea can be compared with other similar compounds, such as:
1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: This compound has a carbamate group instead of a urea linkage, which may result in different chemical properties and biological activities.
1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amide: The amide derivative may exhibit different reactivity and stability compared to the urea compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c19-15(17-13-5-9-22-10-6-13)16-11-12-3-7-18(8-4-12)23(20,21)14-1-2-14/h12-14H,1-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWWFMLBYQODGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.